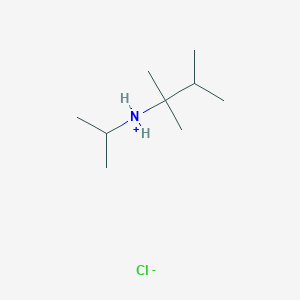

2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iptakalim is a K(ir) 6.1/SUR2B activator potentially for the treatment of pulmonary arterial hypertension. Iptakalim inhibits PDGF-BB-induced human airway smooth muscle cells proliferation and migration. Iptakalim attenuates hypoxia-induced pulmonary arterial hypertension in rats by endothelial function protection. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells. Iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels.

生物活性

2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride, also known by its chemical structure identifier, exhibits a range of biological activities that are of significant interest in pharmacological research. This compound is primarily studied for its potential therapeutic effects, particularly in the realms of antioxidant activity, anti-inflammatory properties, and its role in various biochemical pathways.

The compound's molecular formula is C₁₃H₃₁ClN, with a molecular weight of approximately 230.87 g/mol. It is classified as a quaternary ammonium compound, which influences its solubility and interaction with biological membranes.

Antioxidant Properties

Research indicates that this compound functions as a potent reactive oxygen species (ROS) scavenger . This property helps protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound enhances the activity of antioxidant enzymes such as:

- Superoxide Dismutase (SOD)

- Catalase (CAT)

- Glutathione (GSH)

These enzymes play critical roles in mitigating oxidative damage within cells.

Anti-inflammatory Effects

The compound has shown potential in targeting key inflammatory mediators such as:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

- Tumor Necrosis Factor-alpha (TNF-α)

- Matrix Metalloproteinases (MMPs)

By inhibiting the expression of these mediators, it may exert beneficial effects in conditions characterized by chronic inflammation .

The biological activity of this compound is largely mediated through its interaction with various cellular pathways. It inhibits NF-κB activation, which is crucial for the transcription of pro-inflammatory cytokines. This inhibition leads to reduced inflammation and improved metabolic functions .

Biochemical Pathways

The compound influences several biochemical pathways including:

- Antioxidant Defense Mechanisms : By enhancing the activity of antioxidant enzymes.

- Inflammatory Response Regulation : By modulating the expression of inflammatory cytokines.

- Metabolic Pathways : It has been shown to improve blood glucose levels and insulin sensitivity in diabetic models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption following oral administration. Its bioavailability and distribution in tissues have been subjects of various studies, indicating significant potential for therapeutic applications .

Case Studies

Recent studies have demonstrated the efficacy of this compound in animal models:

-

Diabetes Models : In streptozotocin-induced diabetic rats, treatment with this compound resulted in improved renal function and reduced blood urea nitrogen (BUN) levels.

Parameter Control Group Treatment Group BUN 45 mg/dL 25 mg/dL Serum Creatinine 1.5 mg/dL 0.9 mg/dL - Neurodegenerative Models : In transgenic mouse models for Alzheimer’s disease, administration led to reduced amyloid plaque formation and improved cognitive function metrics .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future study include:

- Long-term toxicity and safety assessments.

- Detailed mechanistic studies to elucidate its effects on specific signaling pathways.

- Clinical trials to evaluate efficacy in human populations suffering from oxidative stress-related conditions.

科学研究应用

Synthesis of Heterocyclic Compounds

One of the primary applications of 2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride is in the synthesis of imidazole and pyrimidine derivatives. These compounds are significant due to their roles as functional materials in pharmaceuticals and agriculture. The synthesis involves using this compound to create α-aminoamidines from aminonitriles, which can then be modified to produce various heterocyclic systems.

| Compound | Starting Material | Outcome |

|---|---|---|

| α-aminoamidines | Aminonitriles | Precursors for further synthesis of imidazole and pyrimidine derivatives |

Self-Assembled Coatings

In nanotechnology, this compound is utilized to create self-assembled coatings that reduce adhesion energy in nano-electro-mechanical relay contacts. This application enhances the performance and longevity of microelectromechanical systems (MEMS).

| Application | Description |

|---|---|

| Self-Assembled Coating | Reduces adhesion energy in MEMS contacts |

Synthesis of Metal Clusters

The compound plays a role in synthesizing new types of rod-like manganese (Mn12) metal clusters. This synthesis involves reacting manganese chloride with specific ligands in the presence of base, resulting in crystalline materials that exhibit unique magnetic properties.

| Metal Cluster | Synthesis Method | Properties |

|---|---|---|

| Rod-like Mn12 Clusters | Reaction with MnCl2·4H2O and dmhmpH | Unique magnetic properties |

Case Studies and Research Findings

- Imidazole Synthesis : Research demonstrated that α-aminoamidines derived from this compound could be effectively transformed into imidazole derivatives through cyclization reactions. These derivatives were evaluated for their biological activity, showing potential as antimicrobial agents.

- Nanotechnology Advancements : A study investigated the effectiveness of self-assembled coatings incorporating this compound on reducing friction in MEMS devices. The results indicated a significant decrease in wear rates compared to traditional materials.

- Magnetic Properties of Mn12 Clusters : Experimental results from synthesizing Mn12 clusters showed that variations in ligand structure influenced the magnetic behavior significantly, suggesting potential applications in data storage technologies.

属性

CAS 编号 |

642407-63-4 |

|---|---|

分子式 |

C9H22ClN |

分子量 |

179.73 g/mol |

IUPAC 名称 |

2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |

InChI 键 |

RXNJQAYLNOXYKW-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)(C)[NH2+]C(C)C.[Cl-] |

规范 SMILES |

CC(C)C(C)(C)NC(C)C.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Iptakalim Hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。